molecular formula C8H6Br2N2 B1420480 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine CAS No. 1072944-58-1

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Cat. No. B1420480
CAS RN: 1072944-58-1
M. Wt: 289.95 g/mol
InChI Key: HWOBYRIEVQZDGR-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine (3,8-DBMIP) is an organobromine compound and a member of the imidazo[1,2-a]pyridine family. It is a colorless solid that is widely used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. 3,8-DBMIP is also used in scientific research applications, such as the study of enzyme-catalyzed reactions and the study of biochemical and physiological effects.

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship of these compounds has been a critical area of study, leading to the development of new TB drugs .

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure due to its wide range of applications in medicinal chemistry. This includes the development of new compounds with potential therapeutic effects .

Material Science

Due to its structural characteristics, imidazo[1,2-a]pyridine is also useful in material science. Its unique properties make it a valuable component in the creation of new materials with specific desired features .

Synthesis Strategies

Recent advancements in synthesis strategies for imidazo[1,2-a]pyridines have been made, particularly in metal-free direct synthesis. These methods are crucial for creating target products and intermediates with a lower ecological impact .

Biological Activity Profiles

Imidazo[1,2-a]pyridines display a broad spectrum of biological activity profiles, which depend on the substitution pattern. This has led to the development of various drugs and drug candidates with diverse therapeutic applications .

Drug Development

The imidazo[1,2-a]pyridine moiety is a key intermediate in the development of drugs for a range of diseases. Its versatility in drug development is due to the ability to modify its structure to target different biological pathways .

Ecological Impact

The ecological impact of synthesizing imidazo[1,2-a]pyridines has been a recent focus, with efforts to develop more environmentally benign synthetic strategies. This is crucial for sustainable chemistry practices .

Mechanistic Studies

Understanding the mechanisms behind the reactions involving imidazo[1,2-a]pyridines is essential for improving synthesis methods and for the discovery of new applications. Mechanistic studies help in optimizing the reactions for better yields and selectivity .

properties

IUPAC Name

3,8-dibromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOBYRIEVQZDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674754
Record name 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

CAS RN

1072944-58-1
Record name 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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